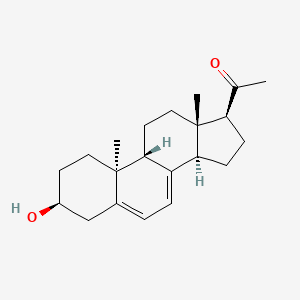

(3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one is a steroidal compound with a unique structure characterized by hydroxyl groups and double bonds This compound is part of the pregnane family, which includes various biologically active steroids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

Dehydrogenation: Formation of double bonds through dehydrogenation reactions.

Purification: Isolation and purification of the desired compound using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch Reactors: Use of batch reactors for controlled synthesis.

Catalysts: Employment of specific catalysts to enhance reaction rates.

Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of double bonds to single bonds.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in research and industrial applications.

Wissenschaftliche Forschungsanwendungen

(3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

Biology: Studied for its role in cellular processes and signaling pathways.

Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of (3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: Binds to steroid receptors, influencing gene expression and cellular functions.

Pathways: Modulates signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3beta,8beta)-3-Hydroxy-7(11)-eremophilen-12,8-olide: A terpene lactone with similar hydroxyl and double bond features.

(3beta,9beta,10alpha,22E,24R)-24,25-dihydroxy-4,4,9,14-tetramethyl-19-norcholesta-5,22-dien-3-yl 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside: A complex steroidal glucoside with multiple hydroxyl groups and double bonds.

Uniqueness

(3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one is unique due to its specific arrangement of hydroxyl groups and double bonds, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biologische Aktivität

(3beta,9beta,10alpha)-3-Hydroxy-pregna-5,7-dien-20-one, also known as 3β-hydroxy-5,7-pregnadien-20-one, is a steroidal compound belonging to the pregnane family. Its unique structure features hydroxyl groups and double bonds that contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C21H30O2

- Molecular Weight : 314.46 g/mol

- CAS Number : 1819-14-3

- Structure : The compound contains multiple stereocenters and functional groups that influence its biological interactions.

The biological effects of this compound are primarily mediated through its interaction with steroid receptors. This compound is known to:

- Bind to Steroid Receptors : It interacts with specific receptors in target tissues, influencing gene expression related to growth and metabolism.

- Modulate Signaling Pathways : It plays a role in various signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Hormonal Activity

Research indicates that this compound exhibits hormonal activity similar to that of progesterone. It has been studied for its potential effects on:

- Reproductive Health : Its role in modulating reproductive hormones can influence fertility and menstrual cycles.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through its steroid-like properties.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound:

- In Vitro Studies : Research has demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

- Mechanistic Insights : The compound may exert its anticancer effects by modulating pathways involved in cell cycle regulation and apoptosis.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties:

- Cell Culture Studies : In neuronal cell cultures, it has been shown to protect against oxidative stress and promote cell survival.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Study 2: Hormonal Modulation

In a clinical setting, researchers examined the effects of this compound on hormonal balance in postmenopausal women. Participants receiving this compound showed improved symptoms of hormonal imbalance compared to a placebo group .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (3beta,8beta)-3-Hydroxy-7(11)-eremophilen-12,8-olide | Terpene lactone | Anti-inflammatory |

| (3beta,9beta)-Dydrogesterone | Progestin | Hormonal regulation |

Eigenschaften

IUPAC Name |

1-[(3S,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,15,17-19,23H,6-12H2,1-3H3/t15-,17+,18-,19+,20+,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVNPWWLYMFLEI-MHSJKHHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.